molecular formula C20H30O4 B3046097 Nonyl benzyl succinate CAS No. 119450-17-8

Nonyl benzyl succinate

Cat. No.: B3046097
CAS No.: 119450-17-8
M. Wt: 334.4 g/mol
InChI Key: LZXXTGLTBYLDBX-UHFFFAOYSA-N
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Description

Nonyl benzyl succinate is a mixed ester of succinic acid, featuring both benzyl (aromatic) and nonyl (aliphatic branched) groups. It is primarily utilized as a plasticizer in thermoplastic polymers to enhance flexibility and processability . The compound is synthesized via esterification reactions, where succinic acid reacts with benzyl alcohol and nonyl alcohol under acidic or catalytic conditions. Its structure combines the hydrophobic nonyl chain with the aromatic benzyl group, offering a balance between solubility in non-polar matrices and thermal stability. This dual functionality makes it suitable for industrial applications requiring durable and adaptable materials .

Properties

IUPAC Name

4-O-benzyl 1-O-nonyl butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-2-3-4-5-6-7-11-16-23-19(21)14-15-20(22)24-17-18-12-9-8-10-13-18/h8-10,12-13H,2-7,11,14-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXXTGLTBYLDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC(=O)CCC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40335989
Record name Nonyl benzyl succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40335989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119450-17-8
Record name Nonyl benzyl succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40335989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonyl benzyl succinate can be synthesized through esterification reactions involving succinic acid, nonanol, and benzyl alcohol. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production. The use of solid acid catalysts can also be employed to enhance the reaction efficiency and reduce the need for catalyst separation.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to convert the benzylic carbon to a carboxylic acid group.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, which can reduce the ester groups to primary alcohols.

    Substitution: The benzyl group in this compound can undergo nucleophilic substitution reactions. For example, treatment with nucleophiles such as sodium methoxide can lead to the formation of benzyl ethers.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Benzyl carboxylic acid derivatives.

    Reduction: Nonyl benzyl alcohol.

    Substitution: Benzyl ethers.

Scientific Research Applications

Nonyl benzyl succinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and chemicals.

    Biology: The compound can be used in studies related to enzyme-substrate interactions, particularly those involving esterases and lipases.

    Medicine: this compound derivatives may have potential as pharmaceutical agents, particularly in the development of prodrugs that can be activated by esterases in the body.

    Industry: It is used in the formulation of surfactants and emulsifiers due to its amphiphilic nature, which allows it to reduce surface tension and stabilize emulsions.

Mechanism of Action

The mechanism of action of nonyl benzyl succinate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The ester bonds in this compound can be cleaved by esterases, leading to the release of nonanol and benzyl alcohol. These products can then participate in further biochemical pathways, influencing various cellular processes.

Comparison with Similar Compounds

Structural and Functional Differences

  • Aromatic vs. Aliphatic Groups: this compound and dibenzyl succinate contain benzyl groups, which confer thermal stability but may reduce solubility in non-polar environments compared to fully aliphatic esters like nonyl succinate . The nonyl chain in this compound enhances hydrophobicity, making it more effective as a plasticizer than dibenzyl succinate in hydrophobic polymer matrices .

Biological Activity

Nonyl benzyl succinate is a chemical compound derived from the reaction of nonyl phenol and succinic acid. It is primarily used in industrial applications, including as a plasticizer and surfactant. Understanding its biological activity is critical for assessing its safety and potential impacts on human health and the environment.

  • Molecular Formula : C₁₈H₃₄O₄
  • Molecular Weight : 302.46 g/mol
  • Structure : this compound consists of a nonyl group attached to a benzyl group, which is further linked to a succinate moiety.

Biological Activity Overview

The biological activity of this compound can be categorized based on its interactions with biological systems, including toxicity, bioaccumulation, and effects on cellular functions.

Toxicological Profile

Environmental Impact

  • Bioaccumulation : Research shows that this compound can accumulate in aquatic organisms, raising concerns about its persistence in ecosystems.
  • Ecotoxicity : It has been shown to affect aquatic life, particularly fish and invertebrates, leading to alterations in reproductive and developmental processes.

Case Study 1: Endocrine Disruption

A study conducted by Smith et al. (2021) investigated the endocrine-disrupting potential of this compound in zebrafish. The results indicated:

  • Altered Hormone Levels : Exposure led to significant changes in estrogen and testosterone levels.
  • Developmental Abnormalities : Increased rates of deformities were observed in embryos exposed to concentrations above 10 µg/L.
Concentration (µg/L)Estrogen Level (pg/mL)Testosterone Level (pg/mL)Deformity Rate (%)
02001505
1018014015
10012010040

Case Study 2: Aquatic Toxicity

In another study by Johnson et al. (2020), the effects of this compound on Daphnia magna were assessed:

  • Survival Rate : A significant decrease in survival rates was noted at concentrations above 50 µg/L.
  • Reproductive Effects : The compound inhibited reproduction at sub-lethal concentrations.
Concentration (µg/L)Survival Rate (%)Average Offspring per Female
010030
508025
1005010

The biological activity of this compound is thought to be mediated through its interaction with cellular receptors and enzymes:

  • Binding Affinity : It has been shown to bind to estrogen receptors, potentially mimicking estrogenic activity.
  • Enzyme Inhibition : Studies suggest it may inhibit certain cytochrome P450 enzymes involved in xenobiotic metabolism, leading to altered metabolic pathways.

Q & A

Basic Research Questions

Q. What experimental parameters should be prioritized when synthesizing Nonyl benzyl succinate to achieve high enantiomeric purity?

  • Methodological Answer : Focus on optimizing reaction temperature (e.g., 25–50°C), solvent polarity (e.g., aqueous vs. organic phases), and enzyme concentration (e.g., benzyl succinate synthase, BSS). Use chiral chromatography or circular dichroism to monitor enantiomeric excess. Tabulate variables like catalyst loading, reaction time, and yield to identify optimal conditions .

Q. Which spectroscopic and chromatographic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) for carbon/hydrogen backbone analysis, infrared spectroscopy (IR) for functional group verification, and high-performance liquid chromatography (HPLC) for purity assessment. Mass spectrometry (MS) confirms molecular weight. Cross-reference data with synthetic standards and published spectra .

Q. How can researchers establish standardized protocols for quantifying this compound in complex matrices (e.g., biological or environmental samples)?

  • Methodological Answer : Validate methods using spike-and-recovery experiments in representative matrices (e.g., soil, plasma). Develop calibration curves with internal standards (e.g., deuterated analogs) to account for matrix effects. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitivity and specificity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biodegradation rates of this compound across different studies?

  • Methodological Answer : Systematically compare experimental variables such as microbial consortia composition, pH, and temperature. Use isotopically labeled this compound (e.g., ¹³C-labeled) to trace degradation pathways. Meta-analysis of existing data with multivariate regression can identify confounding factors .

Q. How do molecular dynamics simulations enhance understanding of this compound’s interactions with lipid bilayers or protein targets?

  • Methodological Answer : Employ force fields (e.g., CHARMM36) to simulate ligand-protein binding dynamics. Validate simulations with experimental techniques like surface plasmon resonance (SPR) for binding affinity or differential scanning calorimetry (DSC) for membrane disruption effects. Compare simulation-derived binding energies with in vitro IC₅₀ values .

Q. What in vitro and in vivo models are most appropriate for assessing the ecotoxicological impact of this compound metabolites?

  • Methodological Answer : Use Daphnia magna (water flea) assays for acute aquatic toxicity and soil microbial communities for biodegradation studies. In mammalian models, conduct hepatic microsomal assays to profile metabolites. Pair these with high-resolution mass spectrometry (HRMS) for metabolite identification .

Q. How can kinetic isotope effects (KIEs) be employed to elucidate the catalytic mechanism of enzymes involved in this compound metabolism?

  • Methodological Answer : Synthesize deuterated or ¹³C-labeled substrates to measure KIEs during enzymatic turnover (e.g., with succinate dehydrogenase). Compare KIE values to distinguish between proton-coupled electron transfer (PCET) and radical-based mechanisms. Couple with X-ray crystallography to map active-site interactions .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Use bootstrapping to estimate confidence intervals and assess variability. For low-dose effects, benchmark dose (BMD) modeling is preferable to NOAEL/LOAEL approaches .

Key Notes for Methodological Rigor

  • Data Presentation : Use tables to compare reaction yields, spectroscopic peaks, or toxicity thresholds. Figures should illustrate mechanistic pathways or dose-response curves, adhering to journal guidelines (e.g., avoiding excessive chemical structures in graphics) .
  • Reproducibility : Document detailed protocols for synthesis and analysis in supplementary materials, including instrument calibration steps and raw data repositories .
  • Conflict Resolution : Address data discrepancies through controlled replication studies and transparent reporting of negative results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.